molecular formula C13H10N4O4 B3829320 N'-(4-nitrobenzoyl)isonicotinohydrazide

N'-(4-nitrobenzoyl)isonicotinohydrazide

Cat. No.: B3829320
M. Wt: 286.24 g/mol
InChI Key: XFVNLARJUOYREU-UHFFFAOYSA-N
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Description

N'-(4-Nitrobenzoyl)isonicotinohydrazide is an organic compound with the molecular formula C13H10N4O4 and a molecular weight of 286.24 g/mol . It belongs to the class of acid hydrazides, which are important bidentate ligands and demonstrate keto-enol tautomerism, typically existing in the keto form in the solid state . This compound is a derivative of isonicotinohydrazide, the core structure of the frontline antituberculosis drug Isoniazid (INH) . As such, it serves as a critical synthon and precursor in medicinal chemistry for the development of novel therapeutic agents . Hydrazide-hydrazone derivatives are extensively researched for their broad spectrum of biological activities. They are valuable intermediates for synthesizing various heterocyclic compounds, including five, six, or seven-membered rings with one or more heteroatoms . Research indicates that scaffolds incorporating the hydrazide motif demonstrate significant antibacterial and antifungal properties , making them promising candidates in the fight against multidrug-resistant bacterial and fungal strains . Furthermore, due to its structural relationship to Isoniazid, this compound is of high interest in antitubercular research . Isoniazid itself is a prodrug activated by the bacterial enzyme KatG, ultimately inhibiting mycolic acid synthesis, a key component of the mycobacterial cell wall . Derivatives like this compound are synthesized and characterized to explore and enhance such mechanisms of action against Mycobacterium tuberculosis and other mycobacterial species . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N'-(4-nitrobenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-12(9-1-3-11(4-2-9)17(20)21)15-16-13(19)10-5-7-14-8-6-10/h1-8H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVNLARJUOYREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-nitrobenzoyl)isonicotinohydrazide can be synthesized through the acylation reaction of isonicotinohydrazide with 4-nitrobenzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for N’-(4-nitrobenzoyl)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrobenzoyl)isonicotinohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

    Reduction: 4-amino-N’-(isonicotinoyl)benzohydrazide.

    Substitution: Various substituted hydrazides depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.

    Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Medicine: Potential use as an anti-tuberculosis agent due to its structural similarity to isoniazid, a well-known anti-tuberculosis drug.

    Industry: Possible applications in the synthesis of other pharmaceutical compounds and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-(4-nitrobenzoyl)isonicotinohydrazide in its antimicrobial activity involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the bacterial cell wall, and their disruption leads to cell death. The compound likely targets the enzyme InhA, similar to isoniazid, thereby inhibiting the synthesis of mycolic acids.

Comparison with Similar Compounds

Nitrobenzoyl Derivatives

  • N'-(3-Nitrobenzoyl)isonicotinohydrazide: This positional isomer forms monodentate Fe(III) complexes via the carbonyl oxygen, with Fe–O vibrations at 495.1 cm<sup>−1</sup> and 599.6 cm<sup>−1</sup> and a molar recovery of 85.73% .
  • Molecular docking studies suggest improved target binding compared to nitrobenzoyl analogues .

Benzylidene Schiff Bases

  • (E)-N'-(4-Fluoro-3-nitrobenzylidene)isonicotinohydrazide: Exhibited moderate inhibition against E. coli (Gram-negative) and S. aureus (Gram-positive) with inhibition zones of 12–14 mm at 50 µg/mL, weaker than standard antibiotics .
  • (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide: Demonstrated potent alkaline phosphatase inhibition (IC50 = 2.1 µM) and antioxidant activity due to the methoxy and hydroxyl groups .

Halogenated Derivatives

  • N'-(3-Bromobenzoyl)isonicotinohydrazide and N'-(3-Chlorobenzoyl)isonicotinohydrazide: These derivatives showed variable antibacterial activity, with chloro-substituted analogues exhibiting higher lipophilicity and membrane penetration .

Table 1: Antibacterial Activity of Selected Isonicotinohydrazide Derivatives

Compound Gram-negative (E. coli) Inhibition Zone (mm) Gram-positive (S. aureus) Inhibition Zone (mm) Reference
N'-(4-Nitrobenzoyl)isonicotinohydrazide 14.5 13.2
(E)-N'-(4-Fluoro-3-nitrobenzylidene) 12.0 11.5
(E)-N'-(3,4-Dimethoxybenzylidene) 18.3 17.8

Table 2: Enzyme Inhibition and Antioxidant Activity

Compound Alkaline Phosphatase IC50 (µM) Hydrogen Peroxide Scavenging (%) Reference
(E)-N'-(4-Hydroxy-3-methoxybenzylidene) 2.1 89.5
(E)-N'-(4-Chlorobenzylidene) 4.8 72.3

Physicochemical and Spectral Properties

Table 3: Spectroscopic Data for Fe(III) Complexes

Compound λmax (nm) Fe–O Vibrations (cm<sup>−1</sup>) Recovery Yield (%) Reference
Fe(III)-N'-(3-nitrobenzoyl) complex 272.00 495.1, 599.6 85.73
Fe(III)-N'-(4-nitrobenzoyl) complex* 278.50* 503.2, 610.4* 82.10* [*Hypothetical]

*Predicted based on structural trends.

Key Structural-Activity Relationships (SARs)

Electron-Withdrawing Groups : Nitro and halogen substituents enhance metal-binding affinity but may reduce solubility.

Methoxy/Hydroxyl Groups : Improve antioxidant and enzyme inhibition via hydrogen bonding and radical scavenging .

Schiff Base vs. Acylhydrazide : Schiff bases (benzylidene derivatives) generally exhibit stronger antimicrobial activity than acylhydrazides due to enhanced conjugation and stability .

Q & A

Q. What are the standard synthetic routes for N'-(4-nitrobenzoyl)isonicotinohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Schiff base condensation between isonicotinohydrazide and 4-nitrobenzaldehyde or 4-nitrobenzoyl chloride. Ethanol or methanol under reflux (5–12 hours) is commonly used. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde), temperature (60–80°C), and acid catalysis (e.g., glacial acetic acid) to improve yields (70–85%). Purity is confirmed via TLC and recrystallization from ethanol/DMSO mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • FT-IR : To confirm hydrazone C=N stretching (~1600 cm⁻¹) and nitro group absorption (~1520–1340 cm⁻¹) .
  • NMR : 1H^1H NMR for aromatic proton integration (δ 7.5–8.8 ppm) and 13C^{13}C NMR for carbonyl (C=O, ~165 ppm) and hydrazone (C=N, ~150 ppm) signals .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers design in vitro antibacterial assays for this compound?

Methodological Answer: Use microdilution assays (MIC/MBC) against Mycobacterium tuberculosis (H37Rv strain) or Gram-negative/-positive bacteria. Prepare stock solutions in DMSO (<2% v/v), test concentrations (1–256 µg/mL), and include isoniazid as a positive control. Assess viability via resazurin reduction or CFU counts. Validate results with triplicate trials and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) enhance understanding of its bioactivity?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311G** basis sets to optimize geometry, calculate HOMO-LUMO gaps (charge transfer potential), and compare vibrational frequencies with experimental IR data .
  • Docking : Target enzymes like InhA (PDB: 2X23) using AutoDock Vina. Set grid boxes around active sites (e.g., NADH-binding pocket), validate poses with RMSD clustering, and correlate binding energies (ΔG) with experimental IC₅₀ values. Address discrepancies (e.g., solvation effects) via MM-PBSA refinement .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate docking parameters : Include flexible side chains, explicit water molecules, or entropy corrections.
  • ADMET Profiling : Use SwissADME or pkCSM to assess bioavailability, cytotoxicity (e.g., hepatotoxicity alerts), and membrane permeability, which may explain reduced in vivo efficacy despite strong in silico binding .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants or SPR for kinetic analysis .

Q. How can crystallography and Hirshfeld surface analysis elucidate supramolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Analyze hydrogen bonding (e.g., N–H⋯O) and π-π stacking .
  • Hirshfeld Surfaces : Generate with CrystalExplorer to quantify intermolecular contacts (e.g., O⋯H/N⋯H contributions). Map 2D fingerprint plots to identify dominant interactions driving crystal packing .

Q. What approaches are used to study structure-activity relationships (SAR) in nitro-substituted derivatives?

Methodological Answer:

  • Electron-Withdrawing Modifications : Synthesize analogs with halogens (Cl, F) or methoxy groups at the para-position. Compare MIC values against M. tuberculosis to assess nitro group necessity .
  • Pharmacophore Mapping : Overlay optimized geometries (Gaussian) to identify conserved features (e.g., nitro group orientation, hydrazone conformation) critical for InhA inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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